molecular formula C5H9N5O B13103463 6-Methoxypyrimidine-2,4,5-triamine CAS No. 22715-33-9

6-Methoxypyrimidine-2,4,5-triamine

Cat. No.: B13103463
CAS No.: 22715-33-9
M. Wt: 155.16 g/mol
InChI Key: LDARUQGUFFJJPX-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-2,4,5-triamine is a heterocyclic aromatic compound with the molecular formula C5H9N5O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrimidine-2,4,5-triamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as refluxing in solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

6-Methoxypyrimidine-2,4,5-triamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methoxypyrimidine-2,4,5-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: Similar structure but lacks the methoxy group.

    6-Methoxy-2,4-diaminopyrimidine: Similar but with one less amino group.

    2,4,5-Triaminopyrimidine: Similar but without the methoxy group.

Uniqueness

6-Methoxypyrimidine-2,4,5-triamine is unique due to the presence of both the methoxy group and three amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-methoxypyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-11-4-2(6)3(7)9-5(8)10-4/h6H2,1H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDARUQGUFFJJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295759
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-33-9
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22715-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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